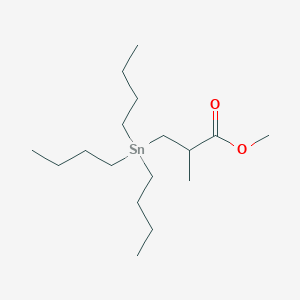
Methyl 2-methyl-3-(tributylstannyl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-methyl-3-(tributylstannyl)propanoate is an organotin compound with the molecular formula C16H34O2Sn It is a derivative of propanoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group, and the hydrogen atom of the alpha carbon is replaced by a tributylstannyl group
准备方法
Synthetic Routes and Reaction Conditions
Methyl 2-methyl-3-(tributylstannyl)propanoate can be synthesized through several methods. One common approach involves the reaction of methyl 2-methylpropanoate with tributyltin hydride in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the stannyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
Methyl 2-methyl-3-(tributylstannyl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other nucleophiles, such as halides or alkoxides, under appropriate conditions.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, particularly in the presence of strong bases like sodium tert-butoxide.
Oxidation and Reduction: The stannyl group can be oxidized to form tin oxides, while the ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Substitution: Reagents such as halides (e.g., bromine, chlorine) and alkoxides (e.g., sodium methoxide) are commonly used.
Elimination: Strong bases like sodium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) are employed.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are effective.
Major Products
Substitution: Formation of methyl 2-methyl-3-halopropanoates or methyl 2-methyl-3-alkoxypropanoates.
Elimination: Formation of alkenes such as methyl 2-methyl-2-propenoate.
Oxidation: Formation of tin oxides and carboxylic acids.
Reduction: Formation of alcohols such as methyl 2-methyl-3-hydroxypropanoate.
科学研究应用
Methyl 2-methyl-3-(tributylstannyl)propanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Stille coupling.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of methyl 2-methyl-3-(tributylstannyl)propanoate involves the reactivity of the stannyl group. In substitution reactions, the stannyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In elimination reactions, the stannyl group facilitates the formation of alkenes through the removal of hydrogen atoms. The ester group can undergo hydrolysis to form carboxylic acids or reduction to form alcohols.
相似化合物的比较
Methyl 2-methyl-3-(tributylstannyl)propanoate can be compared with other similar compounds, such as:
Methyl 3-(tributylstannyl)propanoate: Lacks the methyl group on the alpha carbon, resulting in different reactivity and applications.
Methyl 2-methyl-3-(triphenylstannyl)propanoate: Contains a triphenylstannyl group instead of a tributylstannyl group, leading to different steric and electronic effects.
Methyl 2-methyl-3-(trimethylstannyl)propanoate: Contains a trimethylstannyl group, which is smaller and less bulky than the tributylstannyl group, affecting its reactivity.
These comparisons highlight the unique properties and applications of this compound in various fields of research and industry.
属性
CAS 编号 |
51283-49-9 |
|---|---|
分子式 |
C17H36O2Sn |
分子量 |
391.2 g/mol |
IUPAC 名称 |
methyl 2-methyl-3-tributylstannylpropanoate |
InChI |
InChI=1S/C5H9O2.3C4H9.Sn/c1-4(2)5(6)7-3;3*1-3-4-2;/h4H,1H2,2-3H3;3*1,3-4H2,2H3; |
InChI 键 |
BNQVTZBMBOFRQT-UHFFFAOYSA-N |
规范 SMILES |
CCCC[Sn](CCCC)(CCCC)CC(C)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{[2-Phenyl-3-(propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}pyrimidine](/img/structure/B14649515.png)
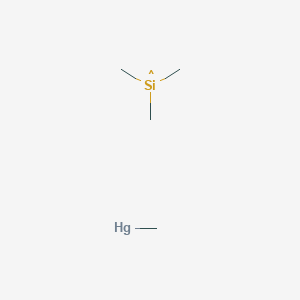
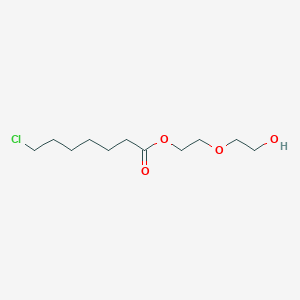
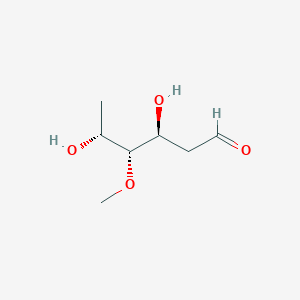
![2-{[(4-Bromoanilino)methyl]imino}-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B14649561.png)
![N'-[(Ethoxycarbonyl)oxy]ethanimidamide](/img/structure/B14649569.png)
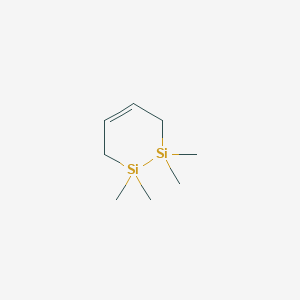
![3-{[4-(Methylamino)benzoyl]amino}pentanedioic acid](/img/structure/B14649579.png)
![3-[1-(2,2-Dimethylhydrazinyl)ethylidene]undecan-2-one](/img/structure/B14649584.png)
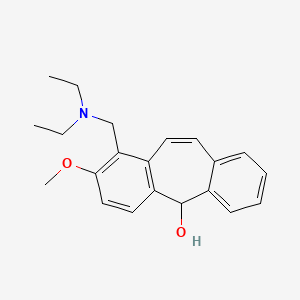
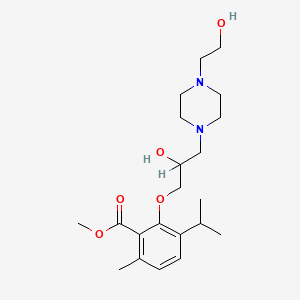
![Methyl [2-(diethoxyphosphoryl)hydrazinylidene]acetate](/img/structure/B14649603.png)
